molecular formula C17H14ClNO3 B2977705 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 879594-16-8

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Cat. No.: B2977705
CAS No.: 879594-16-8
M. Wt: 315.75
InChI Key: HUWNIJFKGNTTHG-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with acetic anhydride to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNIJFKGNTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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